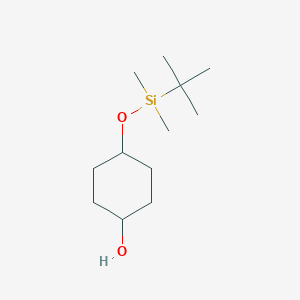
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol
Descripción general
Descripción
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is an organic compound with the molecular formula C12H26O2Si. It is a derivative of cyclohexanol where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol typically involves the protection of cyclohexanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Cyclohexanol+TBDMSCl+Base→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the TBDMS group, regenerating the free alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: TBAF (Tetrabutylammonium fluoride) is often used to remove the TBDMS group.
Substitution: Various nucleophiles can be used to substitute the TBDMS group under acidic or basic conditions.
Major Products
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used as a protecting group for alcohols in multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The primary function of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is to protect the hydroxyl group of cyclohexanol during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection is stable under a wide range of conditions, but can be selectively removed when needed, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is unique due to its specific structure, which combines the stability of the TBDMS protecting group with the reactivity of cyclohexanol. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required.
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCCUZRKNCUVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339210, DTXSID301190980 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126931-29-1, 103202-63-7 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
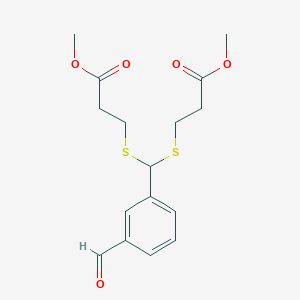
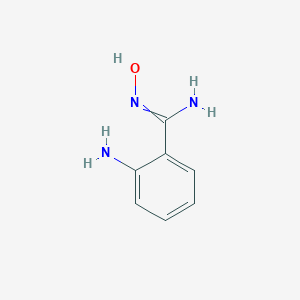
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)
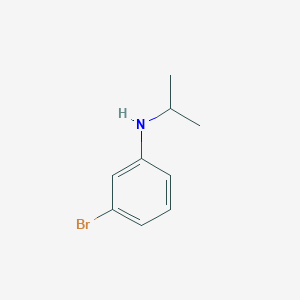
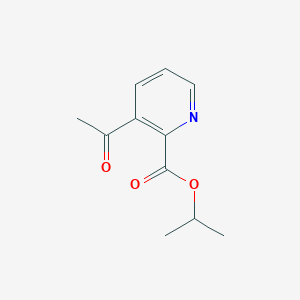
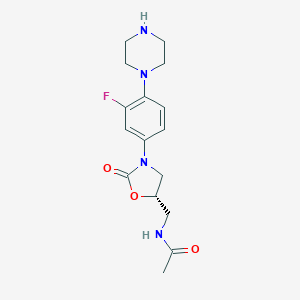
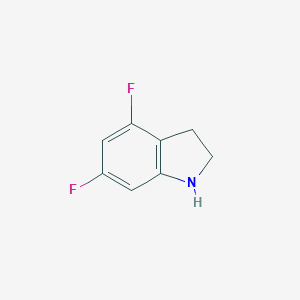



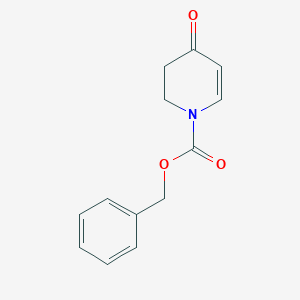
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
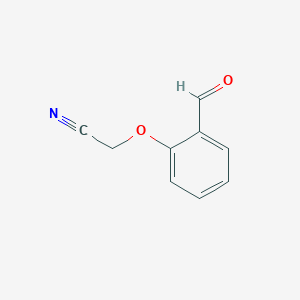
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
